molecular formula C10H19NO B13611924 3-(Cyclopentylmethoxy)pyrrolidine CAS No. 933702-06-8

3-(Cyclopentylmethoxy)pyrrolidine

Cat. No.: B13611924
CAS No.: 933702-06-8
M. Wt: 169.26 g/mol
InChI Key: OWNQCZAHTUTURK-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)pyrrolidine is a chemical compound with the molecular formula C10H19NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethoxy)pyrrolidine typically involves the reaction of pyrrolidine with cyclopentylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Cyclopentylmethoxy)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)pyrrolidine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which is a simple five-membered nitrogen-containing ring.

    Cyclopentylmethanol: The alcohol precursor used in the synthesis of 3-(Cyclopentylmethoxy)pyrrolidine.

    3-Deoxysphingomyelin Analogues: Compounds with similar structural features used in antitumor research.

Uniqueness

This compound is unique due to its combination of the pyrrolidine ring and the cyclopentylmethoxy group. This structural feature imparts specific chemical properties and potential biological activities that are distinct from its parent compounds and analogues.

Properties

CAS No.

933702-06-8

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(cyclopentylmethoxy)pyrrolidine

InChI

InChI=1S/C10H19NO/c1-2-4-9(3-1)8-12-10-5-6-11-7-10/h9-11H,1-8H2

InChI Key

OWNQCZAHTUTURK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2CCNC2

Origin of Product

United States

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